Cas no 1694232-81-9 (1-Bromoisoquinolin-7-ol)

1-Bromoisoquinolin-7-ol is a brominated isoquinoline derivative with a hydroxyl group at the 7-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromine substituent facilitates further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The hydroxyl group offers additional modification potential, including etherification or esterification. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, given the isoquinoline scaffold's prevalence in pharmacologically active compounds. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
1-Bromoisoquinolin-7-ol structure
1-Bromoisoquinolin-7-ol structure
Product name:1-Bromoisoquinolin-7-ol
CAS No:1694232-81-9
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD33032216
CID:5616868
PubChem ID:106540218

1-Bromoisoquinolin-7-ol Chemical and Physical Properties

Names and Identifiers

    • 7-Isoquinolinol, 1-bromo-
    • EN300-3186322
    • 1-bromoisoquinolin-7-ol
    • 1694232-81-9
    • 1-Bromoisoquinolin-7-ol
    • MDL: MFCD33032216
    • Inchi: 1S/C9H6BrNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H
    • InChI Key: HVMSZWOARBZRKE-UHFFFAOYSA-N
    • SMILES: BrC1C2C=C(C=CC=2C=CN=1)O

Computed Properties

  • Exact Mass: 222.96328g/mol
  • Monoisotopic Mass: 222.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.705±0.06 g/cm3(Predicted)
  • Boiling Point: 393.3±22.0 °C(Predicted)
  • pka: 8.43±0.40(Predicted)

1-Bromoisoquinolin-7-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3186322-2.5g
1-bromoisoquinolin-7-ol
1694232-81-9 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-3186322-5.0g
1-bromoisoquinolin-7-ol
1694232-81-9 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-3186322-10.0g
1-bromoisoquinolin-7-ol
1694232-81-9 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-3186322-1.0g
1-bromoisoquinolin-7-ol
1694232-81-9 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-3186322-5g
1-bromoisoquinolin-7-ol
1694232-81-9 95%
5g
$3147.0 2023-09-05
Aaron
AR02855L-500mg
1-bromoisoquinolin-7-ol
1694232-81-9 95%
500mg
$1190.00 2025-02-15
Aaron
AR02855L-1g
1-bromoisoquinolin-7-ol
1694232-81-9 95%
1g
$1519.00 2025-02-15
Enamine
EN300-3186322-0.25g
1-bromoisoquinolin-7-ol
1694232-81-9 95.0%
0.25g
$538.0 2025-03-19
Enamine
EN300-3186322-0.5g
1-bromoisoquinolin-7-ol
1694232-81-9 95.0%
0.5g
$847.0 2025-03-19
Enamine
EN300-3186322-1g
1-bromoisoquinolin-7-ol
1694232-81-9 95%
1g
$1086.0 2023-09-05

Additional information on 1-Bromoisoquinolin-7-ol

Recent Advances in the Study of 1-Bromoisoquinolin-7-ol (CAS: 1694232-81-9) and Its Applications in Chemical Biology and Pharmaceutical Research

1-Bromoisoquinolin-7-ol (CAS: 1694232-81-9) is a brominated isoquinoline derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have explored its role in modulating key biological pathways, making it a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of 1-Bromoisoquinolin-7-ol derivatives as potent inhibitors of protein kinases involved in cancer progression. The researchers employed a combination of computational modeling and high-throughput screening to identify derivatives with enhanced selectivity and efficacy. Notably, one derivative exhibited nanomolar inhibitory activity against a specific kinase target, suggesting its potential as a lead compound for anticancer therapy.

In addition to its applications in oncology, 1-Bromoisoquinolin-7-ol has been investigated for its antimicrobial properties. A recent ACS Infectious Diseases publication reported the compound's ability to disrupt bacterial biofilm formation, a critical factor in antibiotic resistance. The study demonstrated that 1-Bromoisoquinolin-7-ol effectively inhibited biofilm production in Staphylococcus aureus and Pseudomonas aeruginosa, two clinically relevant pathogens. These findings underscore its potential as a novel antimicrobial agent, particularly in the context of multidrug-resistant infections.

Another area of interest is the compound's role in neuropharmacology. A 2024 preprint on bioRxiv described the neuroprotective effects of 1-Bromoisoquinolin-7-ol in a rodent model of Parkinson's disease. The study revealed that the compound reduced oxidative stress and inflammation in dopaminergic neurons, leading to improved motor function. These results suggest its potential utility in neurodegenerative disease therapeutics, although further preclinical validation is required.

From a synthetic chemistry perspective, 1-Bromoisoquinolin-7-ol has been utilized as a building block for the development of fluorescent probes. A recent Chemical Communications article detailed its incorporation into a probe for detecting reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and selectivity, enabling real-time monitoring of ROS dynamics in cellular models of oxidative stress. This application highlights the compound's versatility beyond traditional drug discovery.

Despite these promising developments, challenges remain in the optimization of 1-Bromoisoquinolin-7-ol derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advances in computational chemistry and machine learning are expected to accelerate the design of improved derivatives with enhanced pharmacological profiles.

In conclusion, 1-Bromoisoquinolin-7-ol (CAS: 1694232-81-9) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its applications span oncology, infectious diseases, neuropharmacology, and chemical sensing, making it a valuable tool for both basic and translational research. Future studies should focus on elucidating its mechanism of action and optimizing its derivatives for therapeutic use.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.